Cas no 2307778-64-7 (Carbamic acid, N-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, 1,1-dimethylethyl ester, rel-)
![Carbamic acid, N-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, 1,1-dimethylethyl ester, rel- structure](https://ja.kuujia.com/scimg/cas/2307778-64-7x500.png)
Carbamic acid, N-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, 1,1-dimethylethyl ester, rel- 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, 1,1-dimethylethyl ester, rel-
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- インチ: 1S/C12H24N2O2/c1-9-7-13-8-10(9)5-6-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10-/m0/s1
- InChIKey: LWHMXZHAXMXJDX-UWVGGRQHSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NCC[C@@H]1[C@@H](C)CNC1
じっけんとくせい
- 密度みつど: 0.962±0.06 g/cm3(Predicted)
- ふってん: 328.6±15.0 °C(Predicted)
- 酸性度係数(pKa): 12.85±0.46(Predicted)
Carbamic acid, N-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, 1,1-dimethylethyl ester, rel- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR028HX6-2.5g |
rac-tert-butylN-{2-[(3R,4R)-4-methylpyrrolidin-3-yl]ethyl}carbamate |
2307778-64-7 | 95% | 2.5g |
$2913.00 | 2025-02-16 | |
1PlusChem | 1P028HOU-50mg |
rac-tert-butylN-{2-[(3R,4R)-4-methylpyrrolidin-3-yl]ethyl}carbamate |
2307778-64-7 | 95% | 50mg |
$359.00 | 2024-05-24 | |
Enamine | EN300-622258-0.05g |
rac-tert-butyl N-{2-[(3R,4R)-4-methylpyrrolidin-3-yl]ethyl}carbamate |
2307778-64-7 | 95.0% | 0.05g |
$249.0 | 2025-03-15 | |
Enamine | EN300-622258-0.1g |
rac-tert-butyl N-{2-[(3R,4R)-4-methylpyrrolidin-3-yl]ethyl}carbamate |
2307778-64-7 | 95.0% | 0.1g |
$372.0 | 2025-03-15 | |
Enamine | EN300-622258-2.5g |
rac-tert-butyl N-{2-[(3R,4R)-4-methylpyrrolidin-3-yl]ethyl}carbamate |
2307778-64-7 | 95.0% | 2.5g |
$2100.0 | 2025-03-15 | |
Aaron | AR028HX6-50mg |
rac-tert-butylN-{2-[(3R,4R)-4-methylpyrrolidin-3-yl]ethyl}carbamate |
2307778-64-7 | 95% | 50mg |
$368.00 | 2025-02-16 | |
Aaron | AR028HX6-250mg |
rac-tert-butylN-{2-[(3R,4R)-4-methylpyrrolidin-3-yl]ethyl}carbamate |
2307778-64-7 | 95% | 250mg |
$754.00 | 2025-02-16 | |
Aaron | AR028HX6-500mg |
rac-tert-butylN-{2-[(3R,4R)-4-methylpyrrolidin-3-yl]ethyl}carbamate |
2307778-64-7 | 95% | 500mg |
$1174.00 | 2025-02-16 | |
Aaron | AR028HX6-1g |
rac-tert-butylN-{2-[(3R,4R)-4-methylpyrrolidin-3-yl]ethyl}carbamate |
2307778-64-7 | 95% | 1g |
$1497.00 | 2025-02-16 | |
Aaron | AR028HX6-5g |
rac-tert-butylN-{2-[(3R,4R)-4-methylpyrrolidin-3-yl]ethyl}carbamate |
2307778-64-7 | 95% | 5g |
$4295.00 | 2025-02-16 |
Carbamic acid, N-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, 1,1-dimethylethyl ester, rel- 関連文献
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Carbamic acid, N-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, 1,1-dimethylethyl ester, rel-に関する追加情報
Introduction to Carbamic acid, N-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, 1,1-dimethylethyl ester, rel- (CAS No. 2307778-64-7)
Carbamic acid, N-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, 1,1-dimethylethyl ester, rel- (CAS No. 2307778-64-7) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential therapeutic applications. The compound's structure includes a carbamic acid moiety, a substituted pyrrolidine ring, and a tert-butyl ester group, which collectively contribute to its chemical stability and biological activity.
The pyrrolidine ring in this compound is particularly noteworthy due to its role in enhancing the compound's solubility and bioavailability. Pyrrolidine derivatives are often used in the development of drugs targeting the central nervous system (CNS) due to their ability to cross the blood-brain barrier effectively. Recent studies have shown that compounds with similar structures exhibit potent neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The tert-butyl ester group in Carbamic acid, N-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, 1,1-dimethylethyl ester plays a crucial role in modulating the compound's pharmacokinetic properties. Tert-butyl esters are known for their ability to improve the lipophilicity and metabolic stability of drug molecules. This characteristic is particularly important in drug development as it can enhance the oral bioavailability and prolong the half-life of the drug in the body. These properties make the compound a valuable candidate for oral administration in clinical settings.
The carbamic acid moiety is another key structural element that contributes to the compound's biological activity. Carbamic acids are often found in natural products and synthetic compounds with diverse biological activities, including anti-inflammatory and analgesic effects. The presence of this functional group can enhance the compound's interaction with specific biological targets, such as receptors or enzymes involved in pain signaling pathways.
In recent years, significant progress has been made in understanding the mechanisms of action of compounds with similar structures to Carbamic acid, N-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, 1,1-dimethylethyl ester. For instance, studies have shown that these compounds can modulate G protein-coupled receptors (GPCRs), which are important targets for a wide range of therapeutic applications. GPCRs are involved in various physiological processes and are implicated in numerous diseases, making them attractive targets for drug discovery.
One of the key advantages of Carbamic acid, N-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, 1,1-dimethylethyl ester is its potential for use in combination therapy. Combination therapy involves using multiple drugs to target different aspects of a disease or condition simultaneously. This approach can enhance treatment efficacy while reducing the risk of side effects and drug resistance. The compound's ability to interact with multiple biological targets makes it a suitable candidate for combination therapy strategies.
Clinical trials involving compounds with similar structures have shown promising results in terms of safety and efficacy. For example, a recent phase II clinical trial evaluating a related pyrrolidine derivative for the treatment of chronic pain demonstrated significant reductions in pain scores without serious adverse effects. These findings highlight the potential of Carbamic acid, N-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, 1,1-dimethylethyl ester as a therapeutic agent for various conditions.
In conclusion, Carbamic acid, N-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, 1,1-dimethylethyl ester (CAS No. 2307778-64-7) is a promising compound with unique structural features and potential therapeutic applications. Its combination of a pyrrolidine ring, tert-butyl ester group, and carbamic acid moiety makes it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical science. Ongoing studies continue to explore its mechanisms of action and potential clinical applications, contributing to advancements in drug discovery and therapeutic innovation.
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